molecular formula C21H15FN2OS B2469409 N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide CAS No. 922698-18-8

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

Cat. No. B2469409
CAS RN: 922698-18-8
M. Wt: 362.42
InChI Key: FZZGWAHXRWHAMI-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It also contains a benzyl group and a fluorobenzamide group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzothiazoles can generally be synthesized through the condensation of 2-aminothiophenols and aldehydes . The benzyl and fluorobenzamide groups could potentially be added through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the benzothiazole ring . The benzyl and fluorobenzamide groups would be expected to project out from this plane .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, benzothiazoles are known to participate in a variety of reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-17-12-10-16(11-13-17)20(25)24(14-15-6-2-1-3-7-15)21-23-18-8-4-5-9-19(18)26-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZGWAHXRWHAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-fluorobenzamide

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